molecular formula C20H34O3 B592895 Pterokaurane R CAS No. 67349-43-3

Pterokaurane R

Cat. No. B592895
CAS RN: 67349-43-3
M. Wt: 322.489
InChI Key: MXIMVMNHKVTJLO-JULPPZSOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pterokaurane R is a natural compound isolated from the herbs of Pteris multifida . It belongs to the chemical family of Diterpenoids . The molecular formula of Pterokaurane R is C20H34O3 and it has a molecular weight of 322.5 .


Physical And Chemical Properties Analysis

Pterokaurane R appears as a powder . It has a predicted boiling point of 461.6±20.0 °C and a predicted density of 1.15±0.1 g/cm3 .

Scientific Research Applications

Neuroinflammation Inhibition

Pterokaurane R has been identified as a potent anti-neuroinflammatory agent. Studies have shown that compounds from Pteris multifida roots, which include Pterokaurane R, significantly inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-activated BV-2 microglia cells . This is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s, where neuroinflammation plays a critical role in disease progression.

Phytochemical Source for Medicinal Activities

Pteridophytes, the group of plants that Pterokaurane R is derived from, have a rich history of medicinal use. Phytochemical investigations have revealed that they contain a range of bioactive metabolites, including terpenoids like Pterokaurane R, which have demonstrated various medicinal activities such as antimicrobial, anti-inflammatory, and antiviral properties .

Antioxidant Properties

The antioxidant capacity of Pterokaurane R is another significant application. Antioxidants are crucial in neutralizing free radicals, which can cause oxidative stress leading to cellular damage. The presence of Pterokaurane R in Pteris multifida suggests its potential role in protecting against oxidative stress-related conditions .

Anti-Cancer Potential

Research has indicated that certain ent-kaurane diterpenoids exhibit anti-tumor activities. While specific studies on Pterokaurane R’s anti-cancer effects are not yet available, its classification within this group of compounds suggests a promising area for further investigation into its potential anti-cancer applications .

Antimicrobial Activity

Pterokaurane R, as part of the broader group of terpenoids found in pteridophytes, has been associated with antimicrobial activity. This application is crucial in the development of new treatments for bacterial, fungal, and viral infections, especially in an era of increasing antibiotic resistance .

Anti-Diabetic Effects

While the direct anti-diabetic effects of Pterokaurane R have not been explicitly documented, the broader category of terpenoids to which it belongs has been noted for such properties. This suggests a potential research avenue for Pterokaurane R’s role in managing blood sugar levels and treating diabetes .

Anti-Viral Applications

The anti-viral capabilities of Pterokaurane R are part of an ongoing exploration of pteridophytes for new phytochemicals against viral diseases. Given the wide range of viruses and the constant emergence of new strains, Pterokaurane R could contribute to the development of novel anti-viral agents .

Cognitive Function Enhancement

Given the neuroprotective properties of Pterokaurane R, there is a potential for its application in enhancing cognitive functions. By reducing neuroinflammation, it may help in improving or maintaining cognitive abilities, which is particularly relevant for age-related cognitive decline .

Safety and Hazards

The safety data sheet for Pterokaurane R suggests that in case of contact with eyes or skin, the affected area should be flushed with plenty of water . If ingested or inhaled, medical attention should be sought immediately .

Future Directions

While specific future directions for Pterokaurane R research are not provided in the search results, the anti-neuroinflammatory effects of ent-kaurane diterpenoids suggest potential applications in the treatment of neuroinflammatory diseases .

properties

IUPAC Name

(1S,4S,5S,7S,9S,10R,13R,14R)-5-(hydroxymethyl)-5,9,14-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-7,14-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O3/c1-17(12-21)9-14(22)10-18(2)15(17)6-7-20-8-13(4-5-16(18)20)19(3,23)11-20/h13-16,21-23H,4-12H2,1-3H3/t13-,14-,15-,16+,17-,18-,19-,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXIMVMNHKVTJLO-JULPPZSOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC2(C1CCC34C2CCC(C3)C(C4)(C)O)C)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(C[C@H](C[C@@]2([C@@H]1CC[C@]34[C@H]2CC[C@H](C3)[C@](C4)(C)O)C)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

PterokauraneR

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